molecular formula C21H22FN3O4S3 B2905656 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 1396749-93-1

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2905656
M. Wt: 495.6
InChI Key: WSRIESIYVIXZOQ-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22FN3O4S3 and its molecular weight is 495.6. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the thiazole and thiazinan rings separately, followed by their coupling to form the final product.

Starting Materials
4-fluorobenzenesulfonyl chloride, 2-aminoethylthiol, 2-bromo-4-fluorothiazole, 2-bromoethanol, 2-methyl-2-propanethiol, triethylamine, sodium bicarbonate, acetic acid, sodium hydroxide, acetonitrile, dichloromethane, diethyl ether, wate

Reaction
Step 1: Synthesis of 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine - 2-bromo-4-fluorothiazole is reacted with 2-aminoethylthiol in the presence of triethylamine and acetonitrile to form 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine. Step 2: Synthesis of 4-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonyl chloride - 4-fluorobenzenesulfonyl chloride is reacted with 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine in the presence of triethylamine and dichloromethane to form 4-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonyl chloride. Step 3: Synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide - 2-bromoethanol is reacted with 2-methyl-2-propanethiol in the presence of sodium hydroxide and water to form 1,1-dioxido-1,2-thiazinan-2-ol. - 1,1-dioxido-1,2-thiazinan-2-ol is then reacted with 4-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonyl chloride in the presence of sodium bicarbonate and dichloromethane to form 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide.

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S3/c22-17-5-3-16(4-6-17)21-24-18(15-30-21)11-12-23-32(28,29)20-9-7-19(8-10-20)25-13-1-2-14-31(25,26)27/h3-10,15,23H,1-2,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRIESIYVIXZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

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